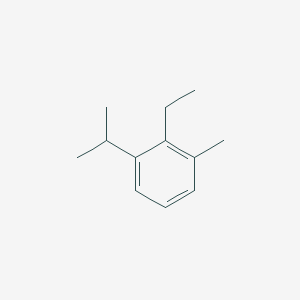![molecular formula C18H12F6N4O B13945788 1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one CAS No. 861387-34-0](/img/structure/B13945788.png)
1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl groups and a tetrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone typically involves the reaction of 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine with ethanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups and the tetrazine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound shares the trifluoromethyl groups but lacks the tetrazine ring, making it less reactive in certain contexts.
Trifluoromethyl phenyl sulfone: Another compound with trifluoromethyl groups, used in different types of chemical reactions.
Uniqueness
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone is unique due to the combination of trifluoromethyl groups and the tetrazine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
861387-34-0 |
|---|---|
Molecular Formula |
C18H12F6N4O |
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-[3,6-bis[4-(trifluoromethyl)phenyl]-1H-1,2,4,5-tetrazin-2-yl]ethanone |
InChI |
InChI=1S/C18H12F6N4O/c1-10(29)28-16(12-4-8-14(9-5-12)18(22,23)24)26-25-15(27-28)11-2-6-13(7-3-11)17(19,20)21/h2-9H,1H3,(H,25,27) |
InChI Key |
AASXSAFJGIQTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=NN=C(N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



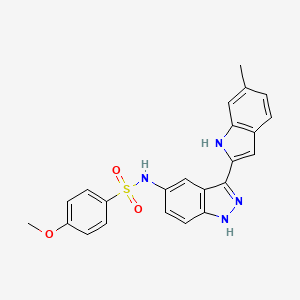
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
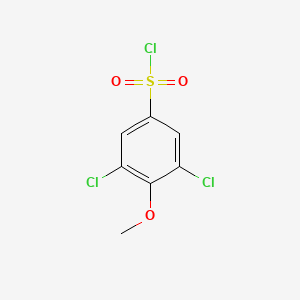
![6-Ethoxy-[1,1'-biphenyl]-3-ol](/img/structure/B13945728.png)

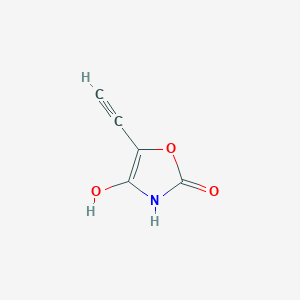
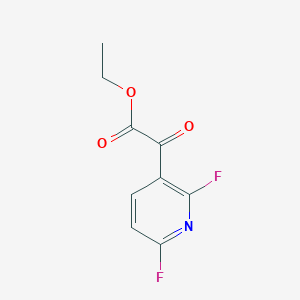

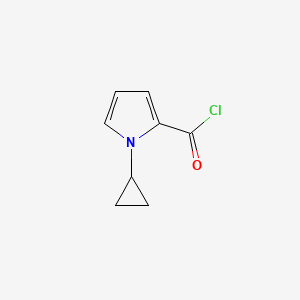
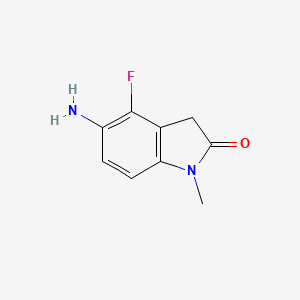
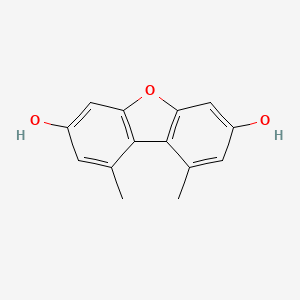
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
